

Spectroscopic comparison of N-(Benzylxy)-2-nitrobenzenesulfonamide with related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>N-(Benzylxy)-2-nitrobenzenesulfonamide</i>
Cat. No.:	B1278174
Get Quote	

Spectroscopic Comparison: N-(Benzylxy)-2-nitrobenzenesulfonamide and Its Key Precursors

A detailed analysis of **N-(Benzylxy)-2-nitrobenzenesulfonamide** alongside its synthetic precursors, 2-nitrobenzenesulfonamide and benzylxyamine, reveals distinct spectroscopic signatures. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by standardized experimental protocols and logical workflow diagrams for researchers, scientists, and professionals in drug development.

N-(Benzylxy)-2-nitrobenzenesulfonamide is a compound of interest in organic synthesis, potentially serving as a versatile intermediate. A thorough understanding of its spectroscopic properties, in comparison to its constituent building blocks, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side spectroscopic comparison based on available experimental data for the precursors and predicted data for the final compound, necessitated by the limited availability of published experimental spectra for **N-(Benzylxy)-2-nitrobenzenesulfonamide**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(BenzylOxy)-2-nitrobenzenesulfonamide**, 2-nitrobenzenesulfonamide, and benzylOxyamine.

Table 1: ^1H NMR Data Summary

Compound	Chemical Shift (δ) ppm, Multiplicity, Assignment
N-(BenzylOxy)-2-nitrobenzenesulfonamide (Predicted)	8.1 - 7.6 (m, Ar-H), 7.4 - 7.2 (m, Ar-H), 5.1 (s, -O-CH ₂ -Ph), 8.5 (br s, -NH-)
2-Nitrobenzenesulfonamide	8.2 - 7.7 (m, Ar-H), 7.8 (br s, -SO ₂ NH ₂)[1][2]
BenzylOxyamine Hydrochloride	7.42 (s, 5H, C ₆ H ₅), 5.17 (s, 2H, -CH ₂ -), 11.0 (br s, -NH ₃ ⁺)[3]

Table 2: ^{13}C NMR Data Summary

Compound	Chemical Shift (δ) ppm, Assignment
N-(BenzylOxy)-2-nitrobenzenesulfonamide (Predicted)	148.0 (C-NO ₂), 138.0 (C-SO ₂), 134.0, 131.0, 129.0, 128.5, 125.0 (Ar-C), 78.0 (-O-CH ₂ -)
2-Nitrobenzenesulfonamide	Aromatic carbons typically appear in the range of 120-150 ppm.[1]
BenzylOxyamine	Spectroscopic data available.

Table 3: IR Spectroscopy Data Summary

Compound	Key IR Absorptions (cm ⁻¹)
N-(Benzylxy)-2-nitrobenzenesulfonamide (Predicted)	3300-3400 (N-H stretch), 1530 & 1350 (NO ₂ stretch), 1340 & 1160 (SO ₂ stretch), 3030 (Ar C-H stretch), 1100 (C-O stretch)
2-Nitrobenzenesulfonamide	Data available from various spectroscopic databases. [1]
Benzylxyamine Hydrochloride	Infrared spectral data is available. [3]

Table 4: Mass Spectrometry Data Summary

Compound	Molecular Ion (m/z) and Key Fragments
N-(Benzylxy)-2-nitrobenzenesulfonamide	[M+H] ⁺ = 309.05, Fragmentation is expected to involve cleavage of the N-O and S-N bonds.
2-Nitrobenzenesulfonamide	[M] ⁺ = 202.00 [1]
Benzylxyamine	[M] ⁺ = 123.07

Table 5: UV-Vis Spectroscopy Data Summary

Compound	λmax (nm) and Electronic Transitions
N-(Benzylxy)-2-nitrobenzenesulfonamide	Expected to show absorbance characteristic of the nitrobenzene chromophore, typically around 260-280 nm.
2-Nitrobenzenesulfonamide	UV-Vis spectral data is available.
Benzylxyamine (related to Benzylamine)	206 nm, 256 nm [4]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

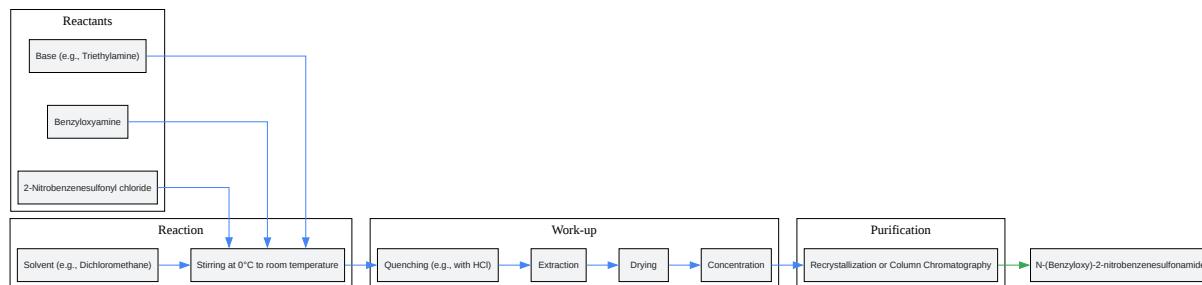
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz. Tune and shim the instrument to achieve a homogeneous magnetic field.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

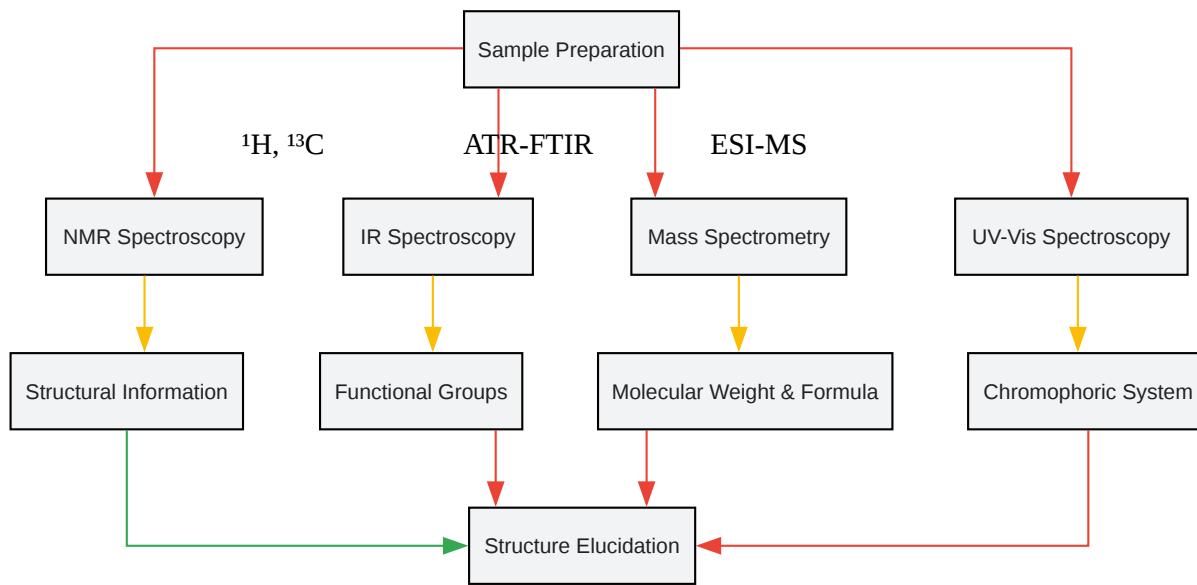
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the anvil to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization-Mass Spectrometry (ESI-MS)


- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization and Analysis: Apply a high voltage to the ESI needle to generate charged droplets. The resulting ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and detected based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.
- Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
- Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).


Visualization of Workflows

The following diagrams illustrate the synthesis of **N-(BenzylOxy)-2-nitrobenzenesulfonamide** and a general workflow for its spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(BenzylOxy)-2-nitrobenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. N-(Benzyl)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. PROSPRE [prospre.ca]
- To cite this document: BenchChem. [Spectroscopic comparison of N-(Benzyl)-2-nitrobenzenesulfonamide with related compounds]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1278174#spectroscopic-comparison-of-n-benzyloxy-2-nitrobenzenesulfonamide-with-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com